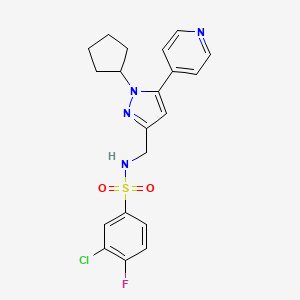

3-chloro-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClFN4O2S/c21-18-12-17(5-6-19(18)22)29(27,28)24-13-15-11-20(14-7-9-23-10-8-14)26(25-15)16-3-1-2-4-16/h5-12,16,24H,1-4,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBDKXSNKQVWMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClFN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-fluorobenzenesulfonamide is a compound of significant interest due to its potential biological activity, particularly in the context of cancer treatment and kinase inhibition. This article provides a detailed overview of its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 397.88 g/mol. The compound features a sulfonamide group, which is often associated with various biological activities, including antimicrobial and antitumor effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 397.88 g/mol |

| CAS Number | 1421501-54-3 |

Antitumor Activity

Research indicates that compounds similar to this compound exhibit potent antitumor activity through inhibition of specific kinases involved in cancer cell proliferation. For instance, studies have shown that related pyrazole derivatives can induce apoptosis in various tumor cell lines at nanomolar concentrations .

Kinase Inhibition

The compound is believed to act as a multikinase inhibitor. In vitro studies have demonstrated its effectiveness against several kinases, including CDK4/6 and PI3K, which are critical in cell cycle regulation and survival pathways in cancer cells. The inhibitory concentration (IC50) values for these kinases are crucial for understanding the potential therapeutic window for the compound .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the cyclopentyl and pyridine moieties significantly influence the biological activity of the compound. For instance, altering substituents on the benzene ring or changing the halogen from chlorine to fluorine can enhance or diminish kinase selectivity and potency. A detailed analysis of various analogs has shown that specific structural features correlate with increased inhibitory activity against targeted kinases .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. The results indicated significant growth inhibition in breast cancer (MCF7) and lung cancer (A549) cell lines, with IC50 values ranging from 50 to 100 nM, suggesting strong potential as an anticancer agent .

In Vivo Efficacy

In vivo studies using mouse xenograft models demonstrated that treatment with the compound resulted in substantial tumor regression compared to control groups. Tumors treated with the compound showed reduced proliferation markers such as Ki67 and increased apoptosis markers, indicating effective targeting of cancerous tissues .

Comparison with Similar Compounds

Table 1: Key Properties of Pyrazole-Based Analogs

Functional Group Impact on Bioactivity

Sulfonamide vs. Carboxamide/Carbamate Groups The target’s benzenesulfonamide moiety distinguishes it from carboxamide derivatives (e.g., 3a–3e) and carbamates (e.g., 1026080-37-4 in ). Sulfonamides are stronger electron-withdrawing groups, enhancing metabolic stability and hydrogen-bonding capacity compared to carboxamides . For instance, PF-2545920 (), a PDE10A inhibitor with a pyridinyl-pyrazole-quinoline structure, lacks a sulfonamide group but shows CNS activity via intracerebroventricular administration . The target’s sulfonamide may improve solubility or target affinity relative to carboxamides.

Fluorine and Chlorine Substituents

The 4-fluoro and 3-chloro groups on the benzenesulfonamide in the target compound likely enhance lipophilicity and resistance to oxidative metabolism, similar to fluorine’s role in 3d (4-fluorophenyl) and insecticidal compounds like Fipronil precursors () .

Conformational and Steric Effects

The cyclopentyl group in the target compound introduces conformational flexibility compared to rigid aromatic substituents in 3a–3e or 1421459-90-6 (, which has a trifluoromethoxybenzamide group). However, increased steric bulk could reduce solubility, necessitating formulation optimization.

Pharmacological Potential

While direct activity data for the target compound is unavailable, structural parallels to known bioactive molecules suggest plausible targets:

- Kinase Inhibition : Sulfonamide-containing pyrazoles are common in kinase inhibitors (e.g., JAK/STAT inhibitors).

- Antimicrobial Activity : Chloro/fluoro-substituted benzenesulfonamides are seen in antibacterial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.